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Compound of Interest

Compound Name: Ethyl maleate

Cat. No.: B11935775 Get Quote

An In-depth Technical Guide on the Molecular Structure and Stereochemistry of Ethyl Maleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and

stereochemistry of ethyl maleate (CAS: 141-05-9). It details the structural features,

stereoisomerism, and spectroscopic data essential for its unambiguous identification.

Furthermore, this document outlines detailed experimental protocols for its characterization

using standard analytical techniques.

Molecular Structure
Ethyl maleate is an organic compound with the chemical formula C₈H₁₂O₄.[1][2] It is formally

the diethyl ester of maleic acid.[1] The molecular structure consists of a four-carbon backbone

containing a carbon-carbon double bond, with two ethyl ester functional groups attached to the

carbons of the double bond.[2] The IUPAC name for ethyl maleate is diethyl (Z)-but-2-

enedioate, which specifies its stereochemistry.[1]

Caption: 2D Molecular Structure of Diethyl Maleate.

Bond Lengths and Angles
While a specific single-crystal X-ray diffraction study for diethyl maleate is not readily available

in the literature, typical bond lengths can be inferred from established data for similar organic
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functional groups.[3][4] These values provide a foundational understanding of the molecule's

geometry.

Bond Type Hybridization Typical Bond Length (Å)

C=C sp² - sp² 1.34

C-C sp² - sp² 1.47

C=O (ester) sp² - sp² 1.21

C-O (ester) sp² - sp³ 1.34

O-C (ethyl) sp² - sp³ 1.45

C-C (ethyl) sp³ - sp³ 1.54

C-H (vinylic) sp² - s 1.09

C-H (aliphatic) sp³ - s 1.10

Note: Values are averaged from standard compilations and may vary slightly in the actual

molecule.

Stereochemistry
The defining stereochemical feature of ethyl maleate is the geometry around the carbon-

carbon double bond. The presence of this double bond restricts free rotation, leading to the

possibility of cis-trans isomerism (also known as geometric isomerism).[5]

Ethyl maleate is the cis (Z) isomer.[5] In this configuration, the two ethyl carboxylate groups

are positioned on the same side of the plane defined by the double bond. Its diastereomer is

diethyl fumarate, which is the trans (E) isomer, where the functional groups are on opposite

sides.[5] This structural difference results in distinct physical properties and spectroscopic

signatures for the two isomers.[5]
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Caption: Cis-Trans Isomerism in Diethyl But-2-enedioate.

Spectroscopic Analysis for Structural Confirmation
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful and definitive

techniques for the structural elucidation of ethyl maleate and for distinguishing it from its trans

isomer, diethyl fumarate.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical environment of the protons and carbons in ethyl maleate and fumarate are

sufficiently different to be easily distinguished by NMR.[5]
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Table 1: ¹H NMR Spectral Data (CDCl₃)[5]

Compound Assignment
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Diethyl Maleate =CH 6.28 s -

-O-CH₂- 4.25 q 7.1

-CH₃ 1.32 t 7.1

Diethyl Fumarate =CH 6.84 s -

-O-CH₂- 4.26 q 7.1

-CH₃ 1.31 t 7.1

Key observation: The vinylic protons (=CH) of the cis-isomer (diethyl maleate) are significantly

shielded (appear upfield) compared to the trans-isomer.[5]

Table 2: ¹³C NMR Spectral Data (CDCl₃)[5]

Compound Assignment Chemical Shift (δ) ppm

Diethyl Maleate C=O 165.4

=CH 129.5

-O-CH₂- 61.2

-CH₃ 14.1

Diethyl Fumarate C=O 165.1

=CH 133.5

-O-CH₂- 61.1

-CH₃ 14.1
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Key observation: The vinylic carbons (=CH) of the trans-isomer (diethyl fumarate) are

deshielded and appear further downfield.[5]

Infrared (IR) Spectroscopy
The most diagnostic IR absorption for differentiating the isomers is the out-of-plane =C-H

bending vibration.[5]

Table 3: Key IR Absorption Frequencies (Liquid Film)[5]

Compound Assignment
Absorption
Frequency (cm⁻¹)

Intensity

Diethyl Maleate C=O stretch 1728 Strong

C=C stretch 1645 Medium

C-O stretch 1270, 1175 Strong

=C-H bend (cis) ~700 Medium

Diethyl Fumarate C=O stretch 1725 Strong

C=C stretch 1645 Medium

C-O stretch 1295, 1160 Strong

=C-H bend (trans) ~980 Strong

Key observation: The cis isomer shows a characteristic =C-H bend around 700 cm⁻¹, whereas

the trans isomer exhibits a strong band around 980 cm⁻¹.[5]

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

Protocol for ¹H and ¹³C NMR Spectroscopy
This protocol outlines the steps for preparing a sample of ethyl maleate and acquiring high-

resolution NMR spectra.
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Sample Preparation:

Accurately weigh approximately 10-20 mg of the liquid ethyl maleate sample into a clean,

dry vial.[5] For ¹³C NMR, a higher concentration of 30-50 mg may be beneficial.[5]

Add approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃),

containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for chemical shift

referencing.[5]

Gently swirl the vial to ensure a homogeneous solution.

Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of

approximately 4-5 cm.[5]

Data Acquisition:

Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer (e.g., 400

or 500 MHz).[5]

Lock the spectrometer onto the deuterium signal of the solvent.[5]

Shim the magnetic field to optimize its homogeneity, aiming for sharp and symmetrical

peaks.[5]

Acquire the ¹H NMR spectrum, setting the spectral width to cover a range of at least 0-12

ppm.[5]

For the ¹³C NMR spectrum, acquire the data with proton decoupling to simplify the

spectrum to singlets for each unique carbon.[5]

Protocol for Fourier-Transform Infrared (FT-IR)
Spectroscopy
This protocol describes the analysis of liquid ethyl maleate using the neat liquid film method,

which is simple and avoids solvent interference.

Sample Preparation (Neat Liquid Film):
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Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and free from scratches.[6]

Place one drop of the liquid ethyl maleate sample directly onto the surface of one salt

plate.[5]

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film

between the plates.[6]

Data Acquisition:

Place the assembled salt plates into the sample holder of the FT-IR spectrometer.[5]

Acquire a background spectrum with the empty beam path to subtract interference from

atmospheric CO₂ and water vapor.[7]

Acquire the sample spectrum over a typical range of 4000-600 cm⁻¹.[5][7]

Process the resulting data to generate a spectrum of absorbance or transmittance versus

wavenumber (cm⁻¹).[5]
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Caption: Logical workflow for the spectroscopic confirmation of diethyl maleate.

Conclusion
The molecular structure of ethyl maleate is characterized by a cis or (Z)-configuration of its two

ethyl ester groups across a carbon-carbon double bond. This stereochemistry is the primary

feature that distinguishes it from its trans isomer, diethyl fumarate. The structural and

stereochemical assignment can be definitively confirmed through a combination of ¹H NMR, ¹³C

NMR, and IR spectroscopy. The distinct chemical shifts of the vinylic protons and carbons,

along with the unique position of the out-of-plane =C-H bending vibration in the IR spectrum,
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provide an unambiguous analytical framework for its identification and quality assessment in

research and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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